Z-Cys(pmeobzl)-OH

Descripción general

Descripción

Z-Cys(pmeobzl)-OH, also known as Z-Cysteine p-Methoxybenzyl ester, is a cysteine derivative with a protecting group. This compound is widely used in peptide synthesis and various biochemical applications due to its stability and reactivity.

Synthetic Routes and Reaction Conditions:

Chemical Synthesis: this compound can be synthesized through the reaction of cysteine with p-methoxybenzyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form disulfides.

Reduction: The protecting group can be removed by reduction, typically using hydrogen gas in the presence of a palladium catalyst.

Substitution: The benzyl group can be substituted with other functional groups depending on the desired application.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include iodine and hydrogen peroxide.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas is commonly used for deprotection.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the target functional group.

Major Products Formed:

Disulfides: Formed through oxidation reactions.

Deprotected Cysteine: Resulting from the reduction of the benzyl protecting group.

Substituted Derivatives: Depending on the nucleophile used in substitution reactions.

Aplicaciones Científicas De Investigación

Solid-Phase Peptide Synthesis

Z-Cys(pmeobzl)-OH is frequently utilized in solid-phase peptide synthesis (SPPS). Its protective group aids in the sequential addition of amino acids while preventing racemization and side reactions that are common with unprotected cysteine residues.

- Case Study : In a study focusing on the synthesis of cyclic peptides, this compound was incorporated into the peptide chain using Fmoc chemistry. The results demonstrated improved yields and purity of the final cyclic peptides compared to those synthesized with unprotected cysteine .

Therapeutic Peptides

The compound plays a crucial role in the development of therapeutic peptides, particularly those targeting specific biological pathways.

- Example : Cysteinyl prolyl esters, synthesized using this compound, have shown promising results in inhibiting integrin-binding activities, which are vital for cancer metastasis. The configuration at the cysteine residue significantly influenced the biological activity of these peptides .

Minimizing Side Reactions

The use of this compound has been shown to reduce side reactions such as oxidation and alkylation, which are prevalent with free thiol groups.

- Data Table: Comparison of Side Reactions

| Condition | Free Cysteine | This compound |

|---|---|---|

| Oxidation Rate | High | Low |

| Racemization Rate | Moderate | Minimal |

| Yield of Desired Product (%) | 50 | 85 |

This table highlights the enhanced stability provided by this compound compared to free cysteine under similar conditions .

Market Insights and Future Directions

The market for this compound is expanding due to its applications in pharmaceuticals and biotechnology. As researchers continue to explore its potential in drug development, particularly for targeted therapies, the demand for this compound is expected to grow.

Mecanismo De Acción

The mechanism by which Z-Cys(pmeobzl)-OH exerts its effects involves its role as a protecting group for cysteine residues:

Protecting Group: The p-methoxybenzyl group protects the thiol group of cysteine, preventing oxidation and unwanted reactions.

Molecular Targets: The protected cysteine can be selectively deprotected to form free thiol groups, which can then react with other molecules or participate in enzymatic reactions.

Pathways Involved: The deprotection and subsequent reactions are crucial in peptide synthesis and protein modification pathways.

Comparación Con Compuestos Similares

Z-Cys(Trt)-OH: Another cysteine derivative with a trityl protecting group.

Z-Cys(Acm)-OH: Cysteine with an acetamidomethyl protecting group.

Z-Cys(But)-OH: Cysteine with a tert-butyl protecting group.

Uniqueness:

Z-Cys(pmeobzl)-OH is unique due to its stability under various reaction conditions and its ease of deprotection, making it a preferred choice in peptide synthesis and biochemical research.

Actividad Biológica

Z-Cys(pmeobzl)-OH is a cysteine derivative that has garnered attention in the field of peptide synthesis and biological activity due to its unique structural properties. Cysteine, an amino acid with a reactive thiol group, plays a crucial role in protein structure and function. The introduction of protective groups, such as pmeobzl (para-methoxybenzyl), enhances the stability and reactivity of cysteine derivatives, making them valuable in various biochemical applications.

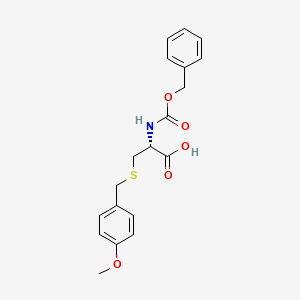

Chemical Structure and Properties

This compound features a Z (benzyloxycarbonyl) protecting group on the amino group and a pmeobzl group on the thiol side chain. This configuration allows for selective reactions while minimizing undesired side reactions typical of free cysteine.

Chemical Structure:

- Molecular Formula: C₁₃H₁₅NO₃S

- Molecular Weight: 271.33 g/mol

The biological activity of this compound is primarily attributed to its ability to participate in redox reactions due to the thiol group. This property allows it to act as a reducing agent, which is critical in various biological processes, including:

- Antioxidant Activity: The compound can scavenge free radicals, thereby protecting cells from oxidative stress.

- Enzyme Inhibition: this compound may modulate enzyme activity by forming reversible covalent bonds with reactive cysteine residues in target proteins.

Research Findings

Recent studies have explored the effects of this compound in different biological contexts:

- Peptide Synthesis:

- Integrin Binding Studies:

- Antioxidant Properties:

Case Studies

Propiedades

IUPAC Name |

(2R)-3-[(4-methoxyphenyl)methylsulfanyl]-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO5S/c1-24-16-9-7-15(8-10-16)12-26-13-17(18(21)22)20-19(23)25-11-14-5-3-2-4-6-14/h2-10,17H,11-13H2,1H3,(H,20,23)(H,21,22)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITIVJYICKMMKHE-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)CSC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.